(+/-)-2-Chlorobutane-D9
Overview
Description
(+/-)-2-Chlorobutane-D9 is a deuterated analog of 2-chlorobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Chlorobutane-D9 typically involves the deuteration of 2-chlorobutane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Chlorobutane-D9 undergoes various chemical reactions, including:
Substitution Reactions: In which the chlorine atom is replaced by another group, such as a hydroxyl group in nucleophilic substitution reactions.
Elimination Reactions: Where the compound loses a hydrogen chloride molecule to form a double bond, resulting in the formation of butenes.
Oxidation Reactions: In which the compound is oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in an alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: 2-Butanol or 2-Butanone.
Elimination: 1-Butene or 2-Butene.
Oxidation: 2-Butanol or 2-Butanone.
Scientific Research Applications
(+/-)-2-Chlorobutane-D9 is used in various scientific research fields, including:
Chemistry: As a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: In metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: In pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: In the development of stable isotopic standards for analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of (+/-)-2-Chlorobutane-D9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s reaction kinetics, leading to different reaction rates and pathways compared to non-deuterated analogs. This can result in unique biological and chemical properties that are valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutane: The non-deuterated analog of (+/-)-2-Chlorobutane-D9.
2-Bromobutane: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobutane: A similar compound where the chlorine atom is replaced by an iodine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which provides increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise tracking and analysis of chemical reactions and metabolic pathways.
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPCSKHALVHRSR-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there a difference in deuterium content between 1-chlorobutane-d9 and 2-chlorobutane-d9 when synthesized from 1-butanol-d10 using concentrated aqueous HCl/ZnCl2?
A1: The research [] shows that reacting 1-butanol-d10 with concentrated aqueous HCl/ZnCl2 produces a mixture of 93% 1-chlorobutane-d9 and 7% 2-chlorobutane-d9. The difference in deuterium content stems from the reaction mechanism. While 1-chlorobutane-d9 forms through a direct substitution of the hydroxyl group, 2-chlorobutane-d9 forms via a rearrangement involving a carbocation intermediate. This intermediate allows for rapid intramolecular hydride transfer between carbon atoms 2 and 3. This process, being faster than hydrogen isotope exchange with the acidic medium, leads to the incorporation of a hydrogen atom (1H) from the solvent into 2-chlorobutane-d9, thus decreasing its deuterium content.
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